Tert-butylboronic Acid

Overview

Description

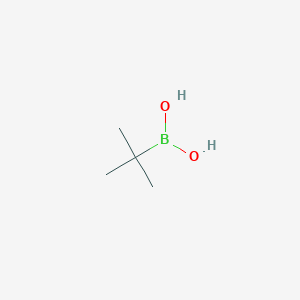

Tert-butylboronic acid (C₄H₉B(OH)₂) is an organoboron compound characterized by a tertiary alkyl group directly bonded to a boronic acid moiety. Its sterically hindered structure, due to the bulky tert-butyl group, significantly influences its reactivity and applications in organic synthesis. Commonly used in Suzuki-Miyaura cross-couplings and other C–X bond-forming reactions, this compound serves as a reagent for introducing tert-butyl groups into target molecules. However, its reactivity is often constrained by steric effects, distinguishing it from less hindered boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylboronic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with trimethyl borate, followed by hydrolysis. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

(CH3

Biological Activity

Tert-butylboronic acid (TBBA), a member of the boronic acid family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of TBBA, including its anticancer, antibacterial, and transport facilitation capabilities. The findings are supported by various studies, case reports, and data tables summarizing key research outcomes.

Overview of this compound

- Chemical Structure : TBBA is characterized by the formula and features a tert-butyl group attached to a boronic acid moiety.

- Mechanism of Action : Boronic acids, including TBBA, are known to interact with diols and other nucleophilic groups in biological systems, which can lead to inhibition of specific enzymes and modulation of cellular processes.

Anticancer Activity

TBBA has shown promise in cancer treatment through various mechanisms:

- Proteasome Inhibition : TBBA and its derivatives have been identified as proteasome inhibitors, which can halt cell cycle progression in cancer cells. For example, one study indicated that a related boronic acid compound exhibited an IC50 of 6.74 nM against cancer cells by inhibiting proteasome activity .

- Targeting Cancer Cell Selectivity : Research has demonstrated that boronic acids can selectively bind to the glycocalyx of cancer cells. This property enhances drug delivery specifically to malignant cells while minimizing effects on normal cells .

- Case Study : A recent study highlighted that TBBA derivatives effectively inhibited the growth of multiple cancer cell lines, with significant growth inhibition observed at concentrations as low as 5 μM .

Antibacterial Activity

The antibacterial properties of TBBA are notable, particularly against resistant bacterial strains:

- Inhibition of β-Lactamases : TBBA has been shown to inhibit class C β-lactamases, which are responsible for antibiotic resistance in bacteria such as Acinetobacter baumannii. Inhibition constants (Ki) for TBBA derivatives were found to be as low as 0.004 µM, indicating strong binding affinity .

- Mechanistic Insights : The mechanism involves covalent binding to serine residues in the active site of β-lactamases, effectively preventing these enzymes from hydrolyzing β-lactam antibiotics .

- Biofilm Formation Inhibition : TBBA has also been reported to inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections. This activity is crucial for treating infections where biofilms contribute to antibiotic resistance .

Transport Facilitation

Another significant aspect of TBBA is its role in facilitating the transport of ribonucleosides across lipid membranes:

- Mechanism of Transport : Studies indicate that boronic acids enhance the transport efficiency of ribonucleosides through lipid bilayers by forming lipophilic boronate esters transiently during the transport process .

- Experimental Findings : In experiments using large unilamellar vesicles, TBBA demonstrated superior transport facilitation compared to other boronic acids tested. The study reported nearly complete selectivity for nucleosides over other substrates during transport assays .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Scientific Research Applications

Tert-butylboronic acid and its derivatives have applications in diverse areas of chemistry, including medicinal chemistry, molecular recognition, and radical reactions.

Scientific Research Applications

Boronic Acids/Boronate Switch Boronic acids can form boronate esters with nucleosides containing iminodiacetic acid or iminodiethanol functions . Boronic acid-based fluorescent sensors can detect specific DNA lesions . For example, a deoxy-oligonucleotide was treated with an aqueous solution of osmium tetroxide to generate a thymidine glycol residue, and a specific fluorescence quenching was observed in the presence of this modified oligonucleotide .

Transition State Inhibitor Boronic acids are competitive, reversible, non-β-lactam inhibitors with a history in class C β-lactamase inhibition, making them potential lead compounds . A novel heterocyclic triazole boronic acid transition state inhibitor, MB076, inhibits different ADC β-lactamase variants and acts synergistically with cephalosporins to restore susceptibility .

Radical Precursors Tetracoordinate boron species have emerged as radical precursors via deboronation by a photo-induced single electron transfer (SET) pathway . For example, tert-butyl boronic acid pinacol ester reacts with o-bromostyrene to form a tetracoordinate boron species . Under visible light irradiation, this species decomposes into alkyl radicals and boron species . The newly generated alkyl radical attacks the vinyl group while leaving the boron species on the aromatic ring .

Boronate-Mediated Biologic Delivery Boronic acids readily form boronate esters with the 1,2- and 1,3-diols of saccharides, such as those that coat the surface of mammalian cells .

Coupling Reactions A boronate complex formed between an aryl lithium and a boronic ester can be used in enantiospecific coupling reactions of secondary and tertiary alkyl electrophiles .

Molecular Recognition of Modified Nucleosides

Boronic acids were used to enhance the interaction between boronic acids and nucleoside derivatives by introducing iminodiacetic acid (MIDA) or iminodiethanol (DEA) functions in the 3’-position of a thymidine derivative .

Photo-induced trifunctionalization of bromostyrenes

Tert-butyl boronic acid pinacol ester was reacted with o-bromostyrene under the action of n-butyl lithium reagent to form a tetracoordinate boron species. The reaction was conducted under blue light irradiation at room temperature for 20 h and led to the corresponding product in 81% isolated yield .

Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butylboronic acid, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions or hydrolysis of its pinacol ester derivatives. For example, the radical deboronative alkylation of this compound pinacol ester (t-Bu-Bpin) under hydrogenation conditions has been reported as a viable pathway . Purity validation should involve nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Quantification of residual solvents or byproducts can be performed using gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR : and NMR are essential for identifying boron coordination and carbon-boron bonding environments.

- Infrared (IR) Spectroscopy : Detects B-O and B-C vibrational modes (~1,350–1,450 cm for B-O; ~1,100 cm for B-C).

- DFT Calculations : Density Functional Theory (DFT/B3LYP) models predict frontier molecular orbitals (FMOs) and electrostatic potential surfaces, aiding in understanding reactivity .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture and temperature. Anhydrous conditions (e.g., argon atmosphere) and storage at –20°C in amber glass vials are recommended. Periodic stability testing via NMR can monitor decomposition (e.g., hydrolysis to boric acid). Safety data sheets (SDS) recommend avoiding prolonged exposure to air due to boronate ester formation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The steric bulk of the tert-butyl group slows transmetallation but enhances selectivity for aryl halide substrates. Kinetic studies using NMR and isotopic labeling (e.g., /) can track boron transfer intermediates. Computational studies (DFT) model transition states to optimize ligand-Pd catalyst interactions .

Q. How can computational methods resolve contradictions in this compound’s catalytic activity across studies?

- Methodological Answer : Discrepancies may arise from solvent effects or divergent reaction mechanisms. A systematic approach includes:

- Comparative DFT Analysis : Compare activation energies for proposed pathways (e.g., oxidative addition vs. transmetallation-limited processes).

- Solvent Parameterization : Use the Conductor-like Screening Model (COSMO) to simulate solvent polarity effects on reaction barriers.

- Experimental Validation : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized substrates) .

Q. What strategies mitigate batch-to-batch variability in this compound derivatives for sensitive bioassays?

- Methodological Answer : Variability arises from impurities (e.g., residual pinacol) or hydration. Mitigation steps:

- Quality Control (QC) : Require HPLC purity >98% and quantitative NMR for stoichiometric verification.

- Peptide Content Analysis : For biological studies, quantify active boron content via inductively coupled plasma mass spectrometry (ICP-MS).

- Lyophilization : Remove volatile impurities under vacuum for hygroscopic derivatives .

Q. How do steric effects from the tert-butyl group influence boronate ester formation kinetics?

- Methodological Answer : Steric hindrance delays esterification with diols (e.g., saccharides). Pseudo-first-order kinetics can be measured using UV-Vis spectroscopy (e.g., competition assays with alizarin red S). Transition-state modeling (DFT) reveals torsional strain in bulky intermediates, corroborated by X-ray crystallography of boronate adducts .

Q. Data Analysis and Reporting

Q. How should researchers present contradictory solubility data for this compound in publications?

- Methodological Answer :

- Contextual Reporting : Specify experimental conditions (temperature, solvent, pH). For example, solubility in THF vs. water varies by orders of magnitude.

- Error Analysis : Calculate standard deviations across replicates and report confidence intervals.

- Comparative Tables : Tabulate literature values alongside new data, highlighting methodological differences (e.g., gravimetric vs. spectroscopic quantification) .

Q. What statistical methods are appropriate for analyzing this compound’s catalytic efficiency in high-throughput screening?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) identifies variables (e.g., catalyst loading, temperature) with the greatest impact on yield.

- Dose-Response Curves : Fit data to Hill equations to determine IC or EC values.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points arising from air-sensitive intermediates .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in radical reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for reactions releasing volatile boron byproducts (e.g., pinacol).

- Waste Disposal : Quench residual boronic acids with ethanol/water mixtures to prevent exothermic decomposition .

Comparison with Similar Compounds

Reactivity in Coupling Reactions

Tert-butylboronic acid exhibits lower reactivity compared to primary and secondary alkylboronic acids in coupling reactions. For example:

- Deoxygenative C–N Coupling : In PEt₃-mediated reactions with nitroarenes, this compound achieved only a 32% yield of N-(tert-butyl)aniline, while primary (e.g., n-butyl) and secondary (e.g., cyclohexyl) boronic acids provided higher yields under identical conditions .

- Copper-Catalyzed Cross-Couplings : this compound failed to react in copper-catalyzed alkylation of amides, whereas neopentylboronic acid (a bulky primary analog) and secondary boronic acids (e.g., cyclopropyl) succeeded .

Table 1: Reaction Yields of Boronic Acids in Selected Coupling Reactions

*Estimated from analogous substrates.

Steric and Electronic Effects

The tert-butyl group imposes significant steric hindrance, which:

- Reduces Reactivity : In tetracoordinate boron intermediates (e.g., during photo-induced trifunctionalization), the tert-butyl group stabilizes the intermediate but slows subsequent steps due to steric crowding .

- Alters NMR Signatures: The ¹¹B NMR shift of this compound pinacol ester (32.8 ppm) shifts to 8.4 ppm upon forming a tetracoordinate species, a transition less pronounced in smaller boronic esters .

In contrast, arylboronic acids (e.g., 3-thiophenylboronic acid) benefit from resonance effects, enhancing their stability and coupling efficiency in Suzuki reactions .

Structural Comparisons with Analogs

Table 2: Structural and Functional Comparisons

Derivatives and Stability

- Pinacol Esters : this compound pinacol ester (2-(tert-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is more stable than the free acid, facilitating handling in air-sensitive reactions .

- Aryl Derivatives : Compounds like 5-tert-butyl-2-methoxybenzeneboronic acid combine steric bulk with aromatic electron effects, enabling selective functionalization in drug synthesis .

Properties

IUPAC Name |

tert-butylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPXKVBGUSCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86253-12-5 | |

| Record name | tert-butylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.